3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
Description
This compound belongs to the benzochromeno-oxazinone family, characterized by a fused chromene-oxazinone core and a 3,4,5-trimethoxybenzyl substituent. The structure comprises:
- A polycyclic system with a chromene ring (benzopyran) fused to an oxazinone (1,3-oxazin-6-one).
- A 3,4,5-trimethoxybenzyl group attached to the nitrogen atom of the oxazinone moiety. The trimethoxybenzyl group introduces significant steric bulk and electron-donating properties, which may influence solubility, stability, and biological activity.
Properties
Molecular Formula |
C25H27NO6 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-[(3,4,5-trimethoxyphenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C25H27NO6/c1-28-21-10-15(11-22(29-2)24(21)30-3)12-26-13-19-20(31-14-26)9-8-17-16-6-4-5-7-18(16)25(27)32-23(17)19/h8-11H,4-7,12-14H2,1-3H3 |
InChI Key |
IWNCZUJXGTWBJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CC3=C(C=CC4=C3OC(=O)C5=C4CCCC5)OC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, starting with the preparation of key intermediates such as 3,4,5-trimethoxybenzylamine . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions and subsequent cyclization steps are common in the synthetic route.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and bioactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with various molecular targets and pathways. The trimethoxybenzyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also affect cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Structural and Functional Differences
The compound is compared to three analogues (Table 1), focusing on substituent effects:
Table 1: Key Structural and Functional Comparisons
*Estimated based on formula; †Calculated from analogous structures.
Key Observations:
Substituent Electronic Effects :
- The 3,4,5-trimethoxybenzyl group in the target compound provides strong electron-donating effects, enhancing resonance stabilization. This contrasts with the electron-withdrawing 4-chlorobenzyl group (), which may reduce aromatic reactivity but increase polarity .
- Hydroxy groups in ’s compound enable H-bonding, correlating with higher antioxidant activity in DPPH assays (IC₅₀ < 10 μg/mL for hydroxy-rich compounds vs. ~39 μg/mL for methoxy-dominant extracts) .
Steric and Solubility Considerations: The 2-methoxybenzyl analogue () has ortho-substitution, which may hinder rotational freedom and reduce binding efficiency compared to the target compound’s symmetrical trimethoxy substitution . The target compound’s higher molecular weight (~423.4 vs.
Biological Activity: Hydroxy-substituted chromenones (e.g., ) exhibit superior radical scavenging due to phenolic -OH groups, whereas methoxy groups (as in the target compound) may require metabolic activation (e.g., demethylation) to enhance activity . Chlorobenzyl derivatives () are often explored for antimicrobial or anticancer applications, leveraging halogen-mediated interactions with biomolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
